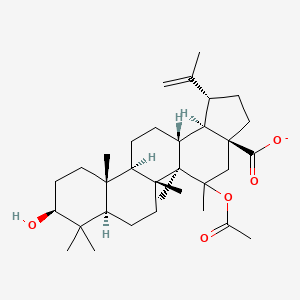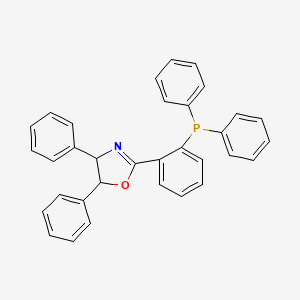
(4R,5R)-2-(2-(Diphenylphosphino)phenyl)-4,5-diphenyl-4,5-dihydrooxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5R)-2-(2-(Diphenylphosphino)phenyl)-4,5-diphenyl-4,5-dihydrooxazole is a chiral ligand commonly used in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with transition metals, making it valuable in various chemical reactions, particularly in the field of organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-2-(2-(Diphenylphosphino)phenyl)-4,5-diphenyl-4,5-dihydrooxazole typically involves the following steps:
Formation of the Oxazoline Ring: The oxazoline ring is formed by the reaction of an amino alcohol with a carboxylic acid derivative under acidic conditions.
Introduction of the Diphenylphosphino Group: The diphenylphosphino group is introduced through a palladium-catalyzed cross-coupling reaction between a halogenated phenyl derivative and diphenylphosphine.
Chiral Resolution: The chiral centers are resolved using chiral chromatography or crystallization techniques to obtain the desired (4R,5R) enantiomer.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine group, forming phosphine oxides.
Reduction: Reduction reactions can occur at the oxazoline ring, leading to the formation of amino alcohol derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or alcohols.
Major Products
Oxidation: Phosphine oxides.
Reduction: Amino alcohol derivatives.
Substitution: Functionalized phenyl derivatives.
Applications De Recherche Scientifique
(4R,5R)-2-(2-(Diphenylphosphino)phenyl)-4,5-diphenyl-4,5-dihydrooxazole is widely used in scientific research due to its versatility:
Chemistry: As a chiral ligand in asymmetric catalysis, it facilitates the formation of enantiomerically pure compounds.
Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: The compound is involved in the development of drugs targeting specific enzymes and receptors.
Industry: It is employed in the production of fine chemicals and agrochemicals.
Mécanisme D'action
The compound exerts its effects primarily through its ability to form stable complexes with transition metals. These metal-ligand complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4R,5R)-2-(2-(Diphenylphosphino)phenyl)-4,5-diphenyl-4,5-dihydrooxazole
- (4S,5S)-2-(2-(Diphenylphosphino)phenyl)-4,5-diphenyl-4,5-dihydrooxazole
- (4R,5R)-2-(2-(Diphenylphosphino)phenyl)-4,5-diphenyl-4,5-dihydrothiazole
Uniqueness
The uniqueness of this compound lies in its specific chiral configuration and the presence of both the oxazoline and diphenylphosphino groups. This combination allows for highly selective and efficient catalytic processes, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C33H26NOP |
|---|---|
Poids moléculaire |
483.5 g/mol |
Nom IUPAC |
[2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-diphenylphosphane |
InChI |
InChI=1S/C33H26NOP/c1-5-15-25(16-6-1)31-32(26-17-7-2-8-18-26)35-33(34-31)29-23-13-14-24-30(29)36(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-24,31-32H |
Clé InChI |
CWMZMWXTKNWZSZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



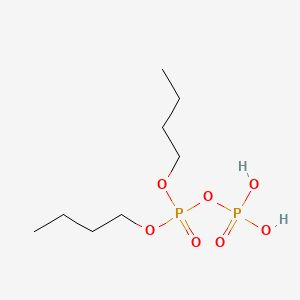
![(1R,6R,9S,14S)-1,6,7,8,9,14,15,16,17,17,18,18-dodecachloropentacyclo[12.2.1.16,9.02,13.05,10]octadeca-7,15-diene](/img/structure/B13823742.png)
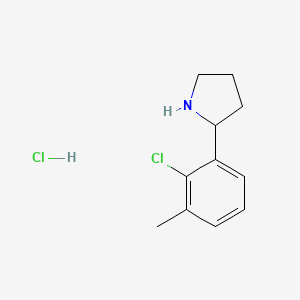
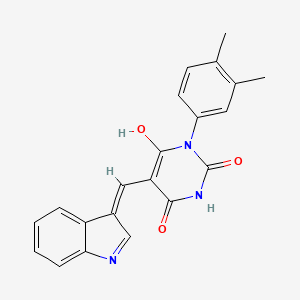
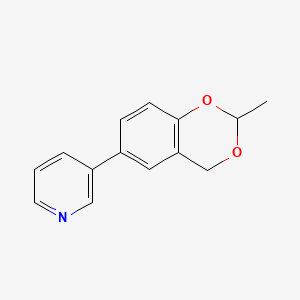
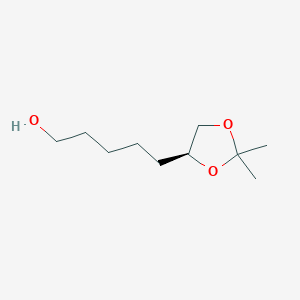

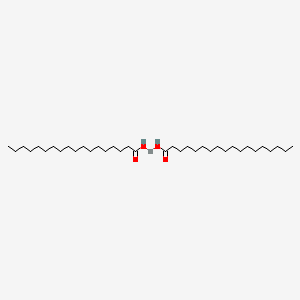
![6-{[1-(Tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B13823783.png)


![N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B13823811.png)
